molecular formula C23H26Cl2N4O3 B4802874 [4-(3,4-DICHLOROBENZYL)PIPERAZINO][1-(4-NITROPHENYL)-4-PIPERIDYL]METHANONE

[4-(3,4-DICHLOROBENZYL)PIPERAZINO][1-(4-NITROPHENYL)-4-PIPERIDYL]METHANONE

Cat. No.: B4802874
M. Wt: 477.4 g/mol
InChI Key: MSJRLYCJRQIJMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(3,4-DICHLOROBENZYL)PIPERAZINO][1-(4-NITROPHENYL)-4-PIPERIDYL]METHANONE is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of both dichlorobenzyl and nitrophenyl groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3,4-DICHLOROBENZYL)PIPERAZINO][1-(4-NITROPHENYL)-4-PIPERIDYL]METHANONE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch Reactors: For controlled reaction conditions and scalability.

    Continuous Flow Reactors: For efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

[4-(3,4-DICHLOROBENZYL)PIPERAZINO][1-(4-NITROPHENYL)-4-PIPERIDYL]METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, [4-(3,4-DICHLOROBENZYL)PIPERAZINO][1-(4-NITROPHENYL)-4-PIPERIDYL]METHANONE is studied for its potential biological activities, including antimicrobial and antiviral properties .

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of advanced materials .

Mechanism of Action

The mechanism of action of [4-(3,4-DICHLOROBENZYL)PIPERAZINO][1-(4-NITROPHENYL)-4-PIPERIDYL]METHANONE involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, modulating their activity. The dichlorobenzyl group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(3,4-DICHLOROBENZYL)PIPERAZINO][1-(4-NITROPHENYL)-4-PIPERIDYL]METHANONE is unique due to the presence of both dichlorobenzyl and nitrophenyl groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-[1-(4-nitrophenyl)piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26Cl2N4O3/c24-21-6-1-17(15-22(21)25)16-26-11-13-28(14-12-26)23(30)18-7-9-27(10-8-18)19-2-4-20(5-3-19)29(31)32/h1-6,15,18H,7-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJRLYCJRQIJMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)CC3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(3,4-DICHLOROBENZYL)PIPERAZINO][1-(4-NITROPHENYL)-4-PIPERIDYL]METHANONE
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[4-(3,4-DICHLOROBENZYL)PIPERAZINO][1-(4-NITROPHENYL)-4-PIPERIDYL]METHANONE

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